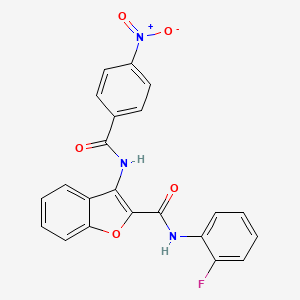
3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, or DCM-BFC, is a synthetic compound with a wide range of applications in scientific research. DCM-BFC is a member of the benzamidine family of compounds, which are commonly used in organic and medicinal chemistry. DCM-BFC has been extensively studied for its biochemical and physiological effects, its potential to facilitate laboratory experiments, and its various applications in scientific research.
作用机制
DCM-BFC acts as an inhibitor of various enzymes, including proteases and phosphatases. DCM-BFC binds to the active site of the enzyme, blocking its ability to catalyze reactions. This inhibition of enzyme activity leads to the inhibition of various biochemical processes, such as the breakdown of proteins and the regulation of metabolic pathways.
Biochemical and Physiological Effects
DCM-BFC has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, DCM-BFC has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. In addition, DCM-BFC has been shown to inhibit the activity of various hormones and neurotransmitters, such as epinephrine and dopamine. DCM-BFC has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
DCM-BFC is a useful compound for laboratory experiments due to its ability to inhibit the activity of various enzymes. This inhibition can be used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. However, DCM-BFC has certain limitations, such as its tendency to form complexes with other molecules, which can interfere with its ability to bind to the active site of enzymes.
未来方向
The potential future directions for DCM-BFC are numerous. DCM-BFC could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. In addition, DCM-BFC could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. DCM-BFC could also be used to develop new methods for the synthesis of various compounds, such as peptides and nucleotides. Finally, DCM-BFC could be used to study the effects of various environmental toxins on the body.
合成方法
DCM-BFC can be synthesized in a three-step process. The first step involves the reaction of 2,5-dichlorobenzoyl chloride and 4-methoxyphenylmagnesium bromide in the presence of a base, such as sodium carbonate. This reaction produces a benzamidine intermediate, which is then reacted with benzofuran-2-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The final product is DCM-BFC.
科学研究应用
DCM-BFC has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug design. DCM-BFC has also been used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters.
属性
IUPAC Name |
3-[(2,5-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-30-15-9-7-14(8-10-15)26-23(29)21-20(16-4-2-3-5-19(16)31-21)27-22(28)17-12-13(24)6-11-18(17)25/h2-12H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSQHWYGBWYCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B6489790.png)
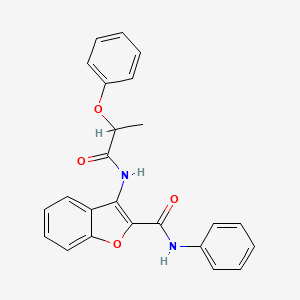
![N-(4-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489806.png)
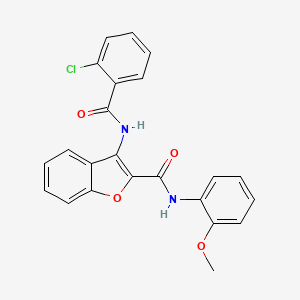
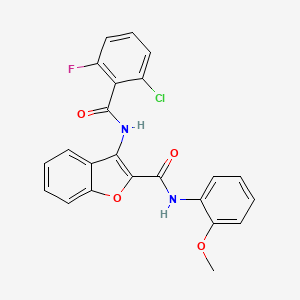

![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)
![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)
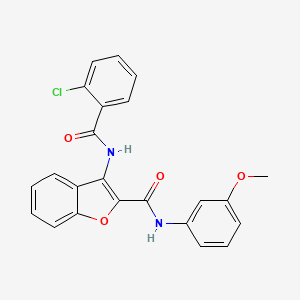
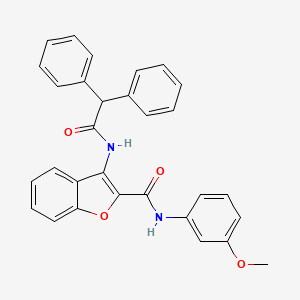
![3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489865.png)
